4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 108175-39-9
VCID: VC7039237
InChI: InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H
SMILES: C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl
Molecular Formula: C17H9ClO3
Molecular Weight: 296.71

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one

CAS No.: 108175-39-9

Cat. No.: VC7039237

Molecular Formula: C17H9ClO3

Molecular Weight: 296.71

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one - 108175-39-9

Specification

CAS No. 108175-39-9
Molecular Formula C17H9ClO3
Molecular Weight 296.71
IUPAC Name 4-(1-benzofuran-2-yl)-6-chlorochromen-2-one
Standard InChI InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H
Standard InChI Key NIIRJDKGZXNHKH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(1-Benzofuran-2-yl)-6-chloro-2H-chromen-2-one (CAS 896806-52-3) is a heterocyclic compound comprising a chromen-2-one core fused with a benzofuran moiety. The chromenone system features a chlorine atom at position 6 and a methyl group at position 7, while the benzofuran subunit is attached at position 4 of the chromenone ring. This arrangement confers unique electronic and steric properties critical to its reactivity and biological interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name4-(1-Benzofuran-2-yl)-6-chloro-7-methylchromen-2-one
Molecular FormulaC₁₈H₁₁ClO₃
Molecular Weight310.7 g/mol
SMILESCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
InChI KeyZAWZKCNHDBRLCA-UHFFFAOYSA-N

The planar chromenone system and non-planar benzofuran group create a conjugated π-system, enhancing stability and enabling interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis of 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one typically follows a multi-step protocol:

  • Benzofuran Synthesis: Cyclization of 2-hydroxyacetophenone derivatives with α-haloketones under acidic conditions yields the benzofuran scaffold.

  • Chromenone Formation: A Pechmann condensation between the benzofuran intermediate and substituted resorcinol derivatives introduces the chromenone core.

  • Functionalization: Electrophilic chlorination at position 6 using sulfuryl chloride (SO₂Cl₂) and Friedel-Crafts methylation at position 7 complete the synthesis .

Key Reaction Parameters:

  • Solvent System: Ethanol or dimethylformamide (DMF) for solubility of aromatic intermediates.

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization steps.

  • Temperature: 80–100°C for condensation reactions.

Analytical Confirmation

  • NMR Spectroscopy: ¹H NMR reveals distinct signals for the methyl group (δ 2.35 ppm) and aromatic protons (δ 6.8–8.1 ppm). The chlorine substituent induces deshielding of adjacent protons .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.7 (M⁺), with fragmentation patterns consistent with cleavage at the chromenone-benzofuran junction .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, logP 2.8) .

  • Thermal Stability: Decomposition above 250°C, as determined by thermogravimetric analysis (TGA).

Reactivity

  • Electrophilic Sites: The α,β-unsaturated ketone in the chromenone core is susceptible to nucleophilic attack.

  • Photostability: UV irradiation at 254 nm induces ring-opening reactions, necessitating storage in amber glass .

Industrial and Research Applications

Material Science

  • Fluorescent Probes: The extended conjugation system emits at 450 nm (λₑₓ 350 nm), suitable for bioimaging applications.

  • Polymer Additives: Enhances thermal stability of polyesters when incorporated at 1–2 wt% .

Pharmaceutical Development

  • Prodrug Design: Serves as a lipophilic carrier for targeted drug delivery systems.

  • Kinase Inhibitor Scaffolds: Modular substitutions enable optimization for ATP-binding pocket interactions .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current routes yield 40–45%; microwave-assisted synthesis could enhance efficiency.

  • Green Chemistry: Replacement of chlorinated solvents with ionic liquids remains unexplored.

Biological Testing Gaps

  • In vivo toxicology profiles and pharmacokinetic studies are urgently needed to assess therapeutic viability.

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